![molecular formula C27H28N2O3S B2513155 N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878063-51-5](/img/structure/B2513155.png)
N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also features a benzyl group, an ethyl group, and a methanesulfonyl group attached to the indole core
Preparation Methods
The synthesis of N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions. For example, the indole core can be reacted with benzyl chloride and ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.
Chemical Reactions Analysis
N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanesulfonyl group.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. It can be used in drug discovery and development to identify new lead compounds.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. For example, the compound may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, the compound may act as an agonist or antagonist of a receptor, modulating the signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
N-benzyl-N-methyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide: This compound differs by having a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity.
N-benzyl-N-ethyl-2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide: This compound has a chlorine atom instead of a methyl group on the phenyl ring, which can influence its reactivity and interactions with molecular targets.
N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}propionamide: This compound has a propionamide group instead of an acetamide group, which can alter its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-3-28(17-22-9-5-4-6-10-22)27(30)19-29-18-26(24-11-7-8-12-25(24)29)33(31,32)20-23-15-13-21(2)14-16-23/h4-16,18H,3,17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVCPUMCIQOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
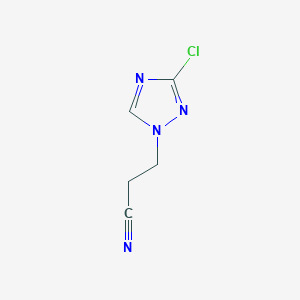
![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)
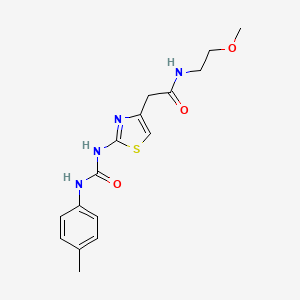
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)
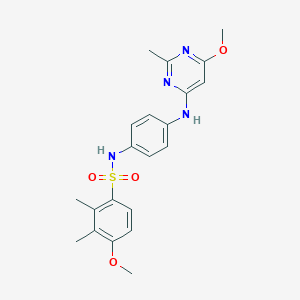
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2513083.png)
![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)
![4-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2513086.png)
![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)
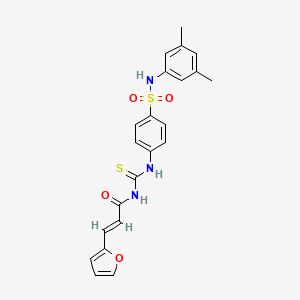
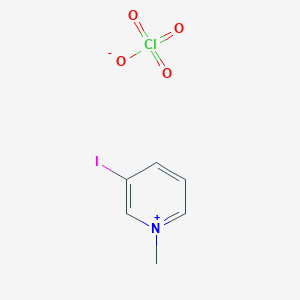
![N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2513091.png)
![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)
![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2513094.png)
